N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method is the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction is often carried out under mild conditions using a catalyst such as copper or zinc . The methoxy group can be introduced through a methylation reaction, while the benzamide moiety is typically formed through an amidation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography . The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring is resistant to oxidation, but the methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, amines, and substituted benzamides .
Scientific Research Applications
N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with molecular targets such as GPR35 . The tetrazole ring enhances its binding affinity to the receptor, leading to the activation of downstream signaling pathways that mediate pain and inflammatory responses . The methoxy group and benzamide moiety further contribute to its pharmacokinetic properties, improving its stability and bioavailability .
Comparison with Similar Compounds
N-[5-methoxy-2-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound also acts as a GPR35 agonist but lacks the methoxy group, which may affect its binding affinity and pharmacokinetic properties.
N-[3-(5-mercapto-1H-tetrazol-1-yl)phenyl]benzamide: The presence of a mercapto group instead of a methoxy group can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of the tetrazole ring, methoxy group, and benzamide moiety, which together contribute to its diverse applications and potential therapeutic benefits .
Properties
Molecular Formula |
C15H13N5O2 |
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Molecular Weight |
295.30 g/mol |
IUPAC Name |
N-[5-methoxy-2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C15H13N5O2/c1-22-12-7-8-14(20-10-16-18-19-20)13(9-12)17-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21) |
InChI Key |
DXYSMIODIXJFRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=NN=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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